molecular formula C7H12F2S B2783693 (4,4-Difluorocyclohexyl)methanethiol CAS No. 2172270-20-9

(4,4-Difluorocyclohexyl)methanethiol

Cat. No.: B2783693
CAS No.: 2172270-20-9
M. Wt: 166.23
InChI Key: YOGLKINOZKCUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluorocyclohexyl)methanethiol is a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a difluorinated cyclohexyl ring and a terminal thiol group, makes it a key intermediate for constructing more complex molecules. Researchers utilize this compound in the development of potential pharmaceutical agents, particularly in creating disulfide bridges or incorporating sulfur into target structures. The difluorination at the 4-position can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design. Additionally, it finds application in materials science for the functionalization of surfaces and the synthesis of novel polymers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,4-difluorocyclohexyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2S/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGLKINOZKCUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CS)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4,4 Difluorocyclohexyl Methanethiol

Thiol-Mediated Reactions

The sulfur atom of the thiol group possesses lone pairs of electrons and a relatively weak S-H bond, making it an excellent nucleophile and a participant in radical reactions. This reactivity is harnessed in several powerful "click" chemistry transformations, as well as in classical organic reactions.

(4,4-Difluorocyclohexyl)methanethiol is an ideal substrate for thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency, stereoselectivity, and broad applicability under mild conditions. tandfonline.comwikipedia.org These reactions provide a robust method for covalently linking the fluorinated cyclohexyl moiety to a wide range of molecules.

The thiol-ene reaction involves the addition of the thiol group across a double bond (an "ene"). alfa-chemistry.com This transformation can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Radical Thiol-Ene Addition : Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed from this compound. This radical then adds to an alkene, typically at the less substituted carbon, in an anti-Markovnikov fashion. wikipedia.org The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. imperial.edu This process is extremely rapid and can be completed in seconds under ambient conditions. alfa-chemistry.com

Michael Addition Thiol-Ene : In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion. This anion then acts as a nucleophile, attacking an electron-deficient alkene (a Michael acceptor) to yield the same anti-Markovnikov thioether product. wikipedia.orgacs.org

The thiol-yne reaction , the addition of a thiol to an alkyne, offers further versatility. rsc.org Depending on the reaction conditions and the nature of the alkyne, either a mono-addition to form a vinyl sulfide (B99878) or a double addition can occur. rsc.orgd-nb.info

Radical Thiol-Yne Addition : Similar to the thiol-ene reaction, a radical mechanism can be employed. The reaction of one equivalent of this compound with an alkyne typically yields the vinyl sulfide. If a second equivalent of the thiol is present, a subsequent addition can occur, leading to a 1,2-dithioether. d-nb.info

Nucleophilic Thiol-Yne Addition : When reacting with activated alkynes (e.g., propiolates, ynones), the addition proceeds via a Michael-type mechanism, often catalyzed by a base. acs.orgnih.gov This pathway generally leads to the formation of the vinyl sulfide product. The stereochemistry of the resulting alkene is influenced by the solvent and catalyst used. acs.org

Table 1: Comparison of Thiol-Ene and Thiol-Yne Click Reactions
FeatureThiol-Ene ReactionThiol-Yne Reaction
Reactants This compound + AlkeneThis compound + Alkyne
Primary Product ThioetherVinyl Sulfide (mono-adduct) or 1,2-Dithioether (bis-adduct)
Regioselectivity Typically Anti-Markovnikov wikipedia.orgTypically Anti-Markovnikov for radical addition daneshyari.com
Common Initiators UV light, thermal initiators (e.g., AIBN), bases (for Michael addition) alfa-chemistry.comresearchgate.netUV light, thermal initiators, bases, transition metals d-nb.info
Key Advantage High efficiency, orthogonality, mild conditions imperial.eduPotential for double addition, creating more functionalized products rsc.org

The thiol group of this compound, especially in its thiolate form, is a potent nucleophile for 1,4-conjugate (Michael) addition reactions. acsgcipr.org It can react with various α,β-unsaturated compounds, known as Michael acceptors, which are activated by electron-withdrawing groups such as ketones, esters, or nitriles. acsgcipr.org

While the thiol itself is fluorinated in this context, it can also react with fluorinated Michael acceptors. The presence of fluorine atoms in the acceptor molecule significantly influences its electronic properties and reactivity. For instance, gem-difluoroalkenes are known to function as effective Michael acceptors. The strong electron-withdrawing nature of the two fluorine atoms polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack by the thiolate derived from this compound. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate. scielo.br

The nucleophilicity of the thiol group enables its participation in nucleophilic aromatic substitution (SNAr) reactions. This class of reaction allows for the formation of aryl thioethers by displacing a leaving group, typically a halide, from an electron-deficient aromatic or heteroaromatic ring. acsgcipr.orgnih.gov For a successful SNAr reaction, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro or cyano group) positioned ortho or para to the leaving group. acsgcipr.orgacs.org

The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org Common conditions involve reacting the aryl halide with this compound in a polar aprotic solvent (like DMF or DMAc) in the presence of a base (e.g., K₂CO₃, Et₃N) to facilitate the formation of the nucleophilic thiolate. acsgcipr.orgacs.org

A specific and highly efficient variant of SNAr is the para-fluoro-thiol reaction (PFTR) . This reaction involves the selective substitution of a fluorine atom at the para position of a pentafluorophenyl (PFP) group by a thiol. rsc.org The high selectivity is driven by the significant activation provided by the other four fluorine atoms on the aromatic ring. The PFTR is valued for its mild, often metal-free conditions and its orthogonality to other common ligation methods, making it a powerful tool in polymer and materials chemistry. rsc.org

The thiol group is susceptible to oxidation, yielding a range of sulfur-containing functional groups with progressively higher oxidation states. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions. sci-hub.se

Oxidation to Disulfides : This is the most common and mildest oxidative transformation for thiols. The reaction involves the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. This can be achieved with a variety of mild oxidizing agents, including hydrogen peroxide (H₂O₂), iodine (I₂), bromine (Br₂), dimethyl sulfoxide (B87167) (DMSO), or even atmospheric oxygen, often catalyzed by metal ions. tandfonline.comsci-hub.setandfonline.combiolmolchem.com This reaction is reversible under reducing conditions.

Oxidation to Sulfonic Acids : More vigorous oxidation of the thiol group leads to the formation of a sulfonic acid (-SO₃H). sci-hub.se Strong oxidizing agents are required for this transformation. Reagents such as Oxone® in the presence of NaHCO₃, potassium bromate (B103136) (KBrO₃), or organic hydroperoxides with a molybdenum catalyst can effectively convert thiols directly to sulfonic acids. researchgate.netgoogle.com The oxidation is believed to proceed through intermediate species like sulfenic (-SOH) and sulfinic (-SO₂H) acids, which are typically not isolated under these conditions. nih.gov

Table 2: Summary of Oxidative Transformations
ProductFunctional GroupTypical ReagentsReaction Conditions
DisulfideR-S-S-RH₂O₂/TBAI, Br₂, DMSO/HI, O₂ (air)Mild, often room temperature tandfonline.comtandfonline.combiolmolchem.com
Sulfonic AcidR-SO₃HOxone®/NaHCO₃, KBrO₃, Hydroperoxide/Mo catalystStronger oxidizing conditions researchgate.netgoogle.com

Reactivity of the Difluorocyclohexyl Ring System

The C-F bond is the strongest single bond to carbon, rendering the gem-difluoro group on the cyclohexane (B81311) ring exceptionally stable and generally unreactive. This inertness is a key feature, allowing the thiol group to undergo a wide range of chemical modifications without affecting the fluorinated core.

Direct functionalization of the saturated C-H bonds on the 4,4-difluorocyclohexane ring is challenging and would require harsh, typically radical-based, reaction conditions that would likely be incompatible with the sensitive thiol group. Similarly, substitution of the fluorine atoms would necessitate extreme conditions not commonly employed in standard organic synthesis.

Steric and Electronic Influence of Fluorine on Ring Reactivity

The introduction of geminal fluorine atoms at the 4-position of the cyclohexyl ring in this compound profoundly alters the steric and electronic characteristics of the carbocyclic framework. These changes, originating from the unique properties of the fluorine atom, have significant implications for the reactivity of the cyclohexane ring itself, as well as influencing the properties of the attached methanethiol (B179389) group. The analysis of these influences is typically understood by examining the inductive effects, stereoelectronic interactions, and steric demands imposed by the difluoromethylene (CF₂) group.

Electronic Influence

The primary electronic contribution of the gem-difluoro group is a powerful inductive electron-withdrawing effect (-I). This arises from the high electronegativity of fluorine, which is the most electronegative element in the periodic table. researchgate.net The two C-F bonds in the 4-position are highly polarized, with significant partial positive charge on the carbon atom (C-4) and partial negative charges on the fluorine atoms. This localized effect is transmitted through the sigma bond framework of the cyclohexane ring, influencing the electron density of the entire molecule.

The consequences of this strong inductive effect include:

Deactivation of the Ring: The electron-withdrawing nature of the CF₂ group reduces the electron density throughout the cyclohexane ring. This makes the ring less nucleophilic and therefore less reactive towards electrophilic attack compared to its non-fluorinated analogue.

Modulation of Acidity: The inductive effect influences the acidity of adjacent or remote C-H bonds and the S-H bond of the methanethiol moiety. The electron withdrawal stabilizes the conjugate base, thereby increasing the acidity (lowering the pKa) of the thiol proton. Studies on other functionalized gem-difluorinated cycloalkanes have confirmed that the influence of the CF₂ moiety on the acidity and basicity of functional groups is primarily defined by the inductive effect of the fluorine atoms. nih.govresearchgate.net

Below is a table summarizing key electronic properties that underpin these effects.

PropertyValue/DescriptionSignificance for Ring Reactivity
Electronegativity (Pauling)F: 3.98, C: 2.55, H: 2.20Creates highly polar C-F bonds, initiating a strong inductive electron-withdrawing effect.
C-F Bond Dipole Moment~1.4 DContributes to a large local dipole at the CF₂ group, influencing the overall molecular polarity and intermolecular forces.
Inductive Effect (-I)The CF₂ group is strongly electron-withdrawing.Reduces electron density in the cyclohexane ring, deactivating it towards electrophiles and increasing the acidity of the thiol. nih.gov
HyperconjugationInteractions between σC-H or σC-C bonds and the antibonding σ*C-F orbitals can occur.Can subtly influence bond lengths, angles, and conformational stability, thereby affecting the transition states of reactions.

Steric Influence

While fluorine is often considered a bioisostere of hydrogen due to its relatively small size, the steric profile of a gem-difluoro group is distinct from that of a methylene (B1212753) (CH₂) group. st-andrews.ac.uksemanticscholar.org The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), meaning the CF₂ group occupies more space. semanticscholar.org

The steric implications for the this compound ring include:

Conformational Preferences: The substitution of two hydrogens with two larger fluorine atoms alters the conformational energy landscape of the cyclohexane ring. While the chair conformation remains preferred, the presence of the CF₂ group can affect the ring-puckering amplitude and the energy barrier for chair-chair interconversion. utdallas.edu In multi-fluorinated systems, destabilizing 1,3-diaxial interactions between fluorine atoms can be a dominant factor in determining conformation, though this specific interaction is absent in the 4,4-difluoro substitution pattern. st-andrews.ac.uk

Local Geometry Changes: Theoretical and experimental studies on halocyclohexanes have shown that axial substituents can cause a local flattening of the cyclohexane ring in their vicinity. acs.org The gem-difluoro group at the 4-position will similarly influence the local geometry, which could affect the orientation and accessibility of the methanethiol group at the 1-position.

Shielding Effects: The CF₂ group can sterically shield the C-3, C-4, and C-5 positions of the ring from attack by bulky reagents. However, given its position relative to the methanethiol group (a 1,4-relationship), its direct steric hindrance on reactions involving the sulfur atom is expected to be minimal. The primary steric influence would be on reactions targeting the ring itself.

A comparison of steric parameters is provided in the table below.

ParameterHydrogen (H)Fluorine (F)Implication for CF₂ Group
van der Waals Radius (Å)1.201.47The CF₂ group is sterically more demanding than a CH₂ group, influencing conformational energetics and steric accessibility. semanticscholar.org
C-H Bond Length (Å)~1.09--
C-F Bond Length (Å)-~1.35The shorter, stronger C-F bond, compared to a C-C bond, contributes to the rigidity of the local ring structure. beilstein-journals.org

Applications in Advanced Materials Science and Polymer Chemistry

Fluorinated Polymer Synthesis and Engineering

The strategic introduction of fluorine into polymer structures is a well-established method for enhancing material properties. mdpi.com Fluoropolymers are noted for their low surface energy, high thermal and chemical stability, and unique dielectric properties. researchgate.net The (4,4-Difluorocyclohexyl)methanethiol molecule serves as a versatile synthon for creating advanced fluorinated polymers through various synthetic strategies.

The thiol group of this compound enables its direct incorporation into the main chain of polymers through step-growth polymerization mechanisms. A prominent example is the thiol-ene reaction, a "click" chemistry process where a thiol adds across a carbon-carbon double bond (an 'ene'), typically initiated by UV light or a radical initiator. wikipedia.org This reaction is highly efficient, proceeds under mild conditions, and exhibits anti-Markovnikov selectivity. wikipedia.org

By reacting this compound with monomers containing two or more alkene functional groups (dienes or polyenes), it is possible to synthesize linear or cross-linked polymers where the difluorocyclohexyl group is an integral part of the backbone. This approach allows for the creation of new polymer architectures with precisely tailored properties derived from the fluorinated cyclic structure. For instance, the bulky and rigid nature of the cyclohexyl ring can influence the polymer's glass transition temperature and mechanical strength, while the fluorine atoms impart hydrophobicity and chemical inertness.

Fluorinated polyurethanes (FPUs) are a class of high-performance materials that combine the desirable mechanical properties of polyurethanes with the unique attributes of fluoropolymers, such as hydrophobicity and stability. researchgate.netnih.gov While the synthesis of polyurethanes traditionally involves the reaction of diisocyanates with diols, thiol-containing compounds can be used to introduce thiocarbamate linkages, which offer different chemical and thermal stabilities compared to their urethane (B1682113) counterparts.

This compound can be employed as a chain extender or modifier in FPU synthesis. Reacting with a diisocyanate, it can introduce the fluorinated moiety as a side chain or at the terminus of the polymer chain. This approach modifies the bulk and surface properties of the resulting polyurethane. The presence of the difluorocyclohexyl group can significantly lower the surface energy of the material, leading to enhanced water and oil repellency. mdpi.com Furthermore, its incorporation into polyurethane composites can improve the interfacial adhesion between the polymer matrix and fillers, leading to materials with enhanced durability and performance under harsh conditions. nih.gov

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of corresponding monomers. tandfonline.com Thiol-based "click" chemistry provides highly efficient and orthogonal pathways for PPM, allowing for the introduction of the this compound moiety onto a pre-formed polymer scaffold. researchgate.net

Two primary strategies are particularly effective:

Thiol-Ene Modification : Polymers containing pendant alkene groups can be functionalized by reacting them with this compound under UV or thermal initiation. rsc.org This method is rapid, high-yielding, and tolerant of a wide range of functional groups, making it a versatile tool for surface and bulk modification of materials. wikipedia.org

Thiol-para-Fluoro Reaction : This reaction involves the nucleophilic aromatic substitution of a fluorine atom at the para position of a pentafluorophenyl (PFP) group by a thiolate. researchgate.netwarwick.ac.uk Polymers containing PFP esters or other PFP-functionalized units can be readily modified with this compound. This "click-type" reaction is known for its high efficiency and mild reaction conditions, enabling the quantitative introduction of the fluorinated group. researchgate.netresearchgate.net

These PPM strategies allow for the precise control over the density and distribution of the fluorinated groups, enabling fine-tuning of the final material's properties for specific applications.

Table 1: Comparison of Thiol-Based Post-Polymerization Modification Strategies
StrategyRequired Polymer FunctionalityInitiation/ConditionsKey AdvantagesReference
Thiol-Ene ReactionPendant alkene (C=C) groupsUV light or radical initiatorHigh efficiency, rapid, oxygen tolerant, orthogonal chemistry wikipedia.orgrsc.org
Thiol-para-Fluoro ReactionPendant pentafluorophenyl (PFP) groupsBase (e.g., triethylamine) in a polar solvent (e.g., DMF)"Click" characteristics, quantitative conversion, mild conditions researchgate.netwarwick.ac.uk

Self-Assembled Monolayers (SAMs) Employing Fluorinated Cyclohexyl Thiols

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. oaepublish.com Thiols are widely used to form robust SAMs on noble metal surfaces like gold, silver, and copper, due to the formation of a strong metal-thiolate bond. nih.gov Fluorinated thiols are of particular interest for their ability to create surfaces with extremely low energy. researchgate.net

The fabrication of functional surfaces using this compound involves the immersion of a gold substrate into a dilute solution of the thiol. The thiol molecules spontaneously adsorb onto the gold surface, with the sulfur atom forming a covalent bond with the gold, and the fluorinated cyclohexyl group oriented away from the surface. nih.gov This process results in a densely packed, ordered monolayer.

Table 2: Expected Wettability of Surfaces Modified with Fluorinated Cyclohexyl Thiol SAMs
SurfaceModifying AgentExpected Water Contact AngleKey Surface PropertyReference
Gold (Au)This compound> 110°Low surface energy, hydrophobic, oleophobic researchgate.netcore.ac.uk
Silicon/Glass (SiO₂)(4,4-Difluorocyclohexyl)methylsilane (via silanization)> 110°Low surface energy, hydrophobic mdpi.com

The formation of a SAM from this compound on a gold surface is a complex process governed by interfacial chemistry. The primary interaction is the chemisorption of the thiol onto the gold, forming a stable gold-thiolate (Au-S) bond. nih.gov This bond is the anchor that holds the monolayer to the surface.

Once anchored, the long-range ordering of the monolayer is driven by intermolecular van der Waals interactions between the adjacent fluorinated cyclohexyl chains. The bulky nature of the cyclohexyl ring, compared to a linear alkyl chain, results in a lower packing density than that observed for simple alkanethiols. core.ac.uksciopen.com However, strong dipole-dipole interactions between the C-F bonds of neighboring molecules can contribute to a highly ordered and stable arrangement. core.ac.uk

The orientation of the difluorocyclohexyl groups at the interface is critical. The C-F bonds introduce a significant dipole moment. The collective alignment of these dipoles within the SAM can alter the work function of the underlying metal substrate. core.ac.uk This modification of electronic properties at the interface is a key feature of fluorinated SAMs and is crucial for their application in molecular electronics and sensing devices. The stability and structure of these monolayers are influenced by factors such as solvent choice, immersion time, and temperature during the self-assembly process. mdpi.com

Synthesis and Application of Fluorinated Ionic Liquids

The unique physicochemical properties of ionic liquids (ILs), such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for a range of applications. chim.it The incorporation of fluorine-containing moieties, such as the 4,4-difluorocyclohexyl group, into their structure allows for precise tuning of these properties.

This compound serves as a strategic building block in the synthesis of specialized fluorinated ionic liquids. Its utility stems from two key structural features: the fluorinated aliphatic ring and the terminal thiol group.

The thiol (-SH) group provides a reactive handle for constructing the cation or anion of the ionic liquid. A prominent synthetic route is the "thiol-ene click reaction," a highly efficient and mild reaction that involves the addition of a thiol to a double bond. mdpi.com In this context, this compound can be reacted with an alkene-functionalized core, such as an imidazolium, phosphonium, or ammonium (B1175870) salt, to form the desired ionic liquid cation. This modular approach facilitates the rapid construction of complex molecular architectures. mdpi.com

The (4,4-difluorocyclohexyl) moiety itself is integral to the final properties of the IL. This geminal difluorinated ring structure imparts significant hydrophobicity and can influence the packing of the ions in the liquid state. The presence of rigid fluorinated chains can lead to a larger free volume within the liquid, which can enhance the solubility of gases like N₂ and CO₂. researchgate.net

Ionic liquids are composed entirely of ions, and their properties can be finely tuned by modifying the structure of the cation and/or anion. chim.it Derivatives of this compound are typically incorporated into the cation. For instance, the thiol can be used to link the difluorocyclohexyl group to a core heterocyclic structure, such as those listed in the table below, which are common in ionic liquid chemistry.

Cation CorePotential Synthetic Route with this compoundResulting Cation Structure
Alkene-substituted ImidazoliumThiol-ene reactionImidazolium with a (4,4-difluorocyclohexyl)ethylthio side chain
Alkene-substituted PyrrolidiniumThiol-ene reactionPyrrolidinium with a (4,4-difluorocyclohexyl)ethylthio side chain
Alkene-substituted PhosphoniumThiol-ene reactionPhosphonium with a (4,4-difluorocyclohexyl)ethylthio side chain

The incorporation of the this compound moiety allows for the deliberate tailoring of an ionic liquid's physicochemical properties for specific tasks. researchgate.net

Viscosity and Density: The size and shape of the ions are primary determinants of viscosity. While fluorination can increase molecular weight and potentially density, the introduction of bulky groups like the cyclohexyl ring can disrupt efficient packing, sometimes leading to lower viscosity compared to more planar aromatic systems. chim.itrsc.org The viscosity of ILs with cycloalkyl groups can be significantly higher than those with aromatic groups, depending on the linker between the ring and the charged center. chim.it

Hydrophobicity and Miscibility: The fluorinated cyclohexyl group significantly increases the hydrophobicity of the ionic liquid. This property is crucial for applications requiring immiscibility with water, such as in solvent extraction or as a barrier fluid. The mutual solubility of fluorinated ILs with water is often substantially lower than their non-fluorinated counterparts. rsc.org

Gas Solubility: A key advantage of fluorinated ILs is their enhanced capacity for dissolving gases. The rigidity of fluorinated alkyl chains can create larger interstitial spaces or "free volume" within the liquid, which can accommodate gas molecules. researchgate.net This makes ILs derived from this compound potential candidates for applications in gas capture and separation.

The following table summarizes the expected influence of the (4,4-difluorocyclohexyl) moiety on key ionic liquid properties.

Physicochemical PropertyInfluence of (4,4-Difluorocyclohexyl) MoietyRationalePotential Application
Thermal StabilityIncreaseHigh C-F bond energyHigh-temperature catalysis, lubricants
HydrophobicityIncreaseFluorinated aliphatic characterLiquid-liquid extraction, electrochemistry
ViscosityVariableBulky, flexible ring structure can disrupt packingElectrolytes, reaction media
Gas SolubilityIncreaseIncreased free volume from rigid fluorinated groupGas separation and storage

Liquid Crystal Chemistry and Mesogenic Systems

The design of liquid crystal (LC) molecules for display technologies relies on the precise control of molecular structure to achieve specific physical properties. Fluorinated compounds, particularly those containing fluorinated cyclohexyl rings, are indispensable in modern liquid crystal materials, especially for technologies like Vertical Alignment (VA) displays. beilstein-journals.org

The (4,4-difluorocyclohexyl) group is a valuable component in the architecture of mesogenic (liquid crystal-forming) molecules. The saturated cyclohexyl ring provides rigidity and a linear shape, which are prerequisites for the formation of liquid crystalline phases (mesophases).

The introduction of fluorine atoms onto the cyclohexane (B81311) ring profoundly alters the electronic properties of the molecule. The geminal difluoro substitution at the 4-position (C-4) of the cyclohexane ring is particularly significant. The two strong C-F bond dipoles are oriented perpendicular to the long axis of the molecule. This structural feature is a cornerstone in the design of liquid crystals with a negative dielectric anisotropy (Δε < 0), a critical requirement for VA-LCDs. beilstein-journals.orgbeilstein-journals.org

The methanethiol (B179389) group of this compound acts as a versatile linker. It can be used to connect the fluorinated cycloaliphatic core to other parts of the mesogenic molecule, such as aromatic rings or other aliphatic groups, through a thioether linkage. This allows for the construction of complex molecular structures necessary to induce and stabilize desired mesophases, like the nematic phase.

The rational design of liquid crystals involves tuning molecular structure to control properties such as dielectric anisotropy (Δε), birefringence (Δn), and mesophase stability. The (4,4-difluorocyclohexyl) moiety is a powerful tool in this process.

Birefringence (Δn): Also known as optical anisotropy, this is the difference between the refractive indices for light polarized parallel and perpendicular to the LC director. While the saturated (4,4-difluorocyclohexyl) group itself has low birefringence, it is often combined with π-conjugated systems like phenyl rings to achieve a target Δn for a specific application. Fluorination can subtly influence Δn, but its primary role is to control Δε. mdpi.com

The following table outlines the design principles related to the use of fluorinated cyclohexyl moieties in liquid crystals.

Design ParameterStructural FeatureEffect on LC PropertyRationale
Achieve Negative Δε4,4-Difluoro substitution on cyclohexyl ringStrongly negative contribution to ΔεC-F bond dipoles are perpendicular to the molecular long axis. beilstein-journals.orgbeilstein-journals.org
Tune Birefringence (Δn)Combine with aromatic cores (e.g., biphenyl)Overall Δn is a balance of all componentsSaturated rings have low Δn; aromatic rings have high Δn.
Ensure Wide Nematic RangeIncorporate flexible terminal alkyl/alkoxy chainsLowers melting point, suppresses smectic phasesDisrupts crystalline packing, enhances molecular mobility. tandfonline.com
Control ViscosityOptimize core structure and chain lengthLower viscosity leads to faster switching timesFluorination can increase rotational viscosity. mdpi.com

Spectroscopic and Analytical Characterization Methodologies in Research on 4,4 Difluorocyclohexyl Methanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of (4,4-Difluorocyclohexyl)methanethiol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR spectroscopy is used to identify the chemical environment of protons. The spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the methylene (B1212753) group adjacent to the sulfur atom. The thiol proton (-SH) typically appears as a triplet due to coupling with the adjacent methylene protons. The cyclohexane ring protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR spectroscopy provides information on the carbon skeleton. A key feature would be the carbon atom bonded to the two fluorine atoms (C4), which would appear as a triplet due to carbon-fluorine coupling. The other carbon atoms of the cyclohexane ring and the methylene carbon would also show distinct chemical shifts.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the C4 position. The chemical shift of this signal provides a definitive confirmation of the fluorine environment. nih.gov

Expected NMR Data for this compound

Nucleus Atom Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H -SH 1.3 - 1.6 Triplet (t) J(H,H) ≈ 7-8
¹H -CH₂ -SH 2.5 - 2.8 Doublet of triplets (dt) J(H,H) ≈ 7-8, J(H,H) ≈ 7
¹H Cyclohexane Ring Protons 1.5 - 2.2 Complex multiplets -
¹³C C H₂-SH 25 - 35 Singlet -
¹³C C 1 (Cyclohexane) 35 - 45 Singlet -
¹³C C 2, C 6 (Cyclohexane) 28 - 38 - -
¹³C C 3, C 5 (Cyclohexane) 30 - 40 Triplet (t) ²J(C,F) ≈ 20-25
¹³C C 4 (Cyclohexane) 120 - 130 Triplet (t) ¹J(C,F) ≈ 240-250

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. Using electron ionization (EI), the molecule is expected to generate a distinct molecular ion peak (M⁺). The fragmentation pattern provides structural information, with common fragmentation pathways including the loss of the thiol group or cleavage of the cyclohexane ring. libretexts.orglibretexts.org

Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Formula
166 [M]⁺ [C₇H₁₂F₂S]⁺
133 [M - SH]⁺ [C₇H₁₁F₂]⁺
119 [M - CH₂SH]⁺ [C₆H₉F₂]⁺
101 [C₅H₆F₂]⁺ [C₅H₆F₂]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. researchgate.net

IR Spectroscopy: The IR spectrum is expected to show a characteristic, though often weak, absorption band for the S-H stretching vibration. Strong absorptions corresponding to C-H stretching of the cyclohexane and methylene groups will also be prominent. The C-F bonds will give rise to strong absorption bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the C-S and S-H bonds, which can sometimes be weak in IR spectra. The C-C backbone of the cyclohexane ring will also produce characteristic signals.

Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
S-H Stretch -SH 2550 - 2600 2550 - 2600 Weak (IR), Medium (Raman)
C-H Stretch -CH₂- 2850 - 2960 2850 - 2960 Strong
C-F Stretch -CF₂- 1000 - 1100 1000 - 1100 Strong (IR)

X-ray Diffraction (XRD) for Crystalline Structure Determination

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction (XRD) can provide unambiguous determination of the three-dimensional molecular structure. This technique elucidates bond lengths, bond angles, and the conformation of the cyclohexane ring, which is expected to adopt a chair conformation. uni-muenchen.denih.gov XRD also reveals intermolecular interactions in the solid state, such as potential hydrogen bonding involving the thiol group, which dictates the crystal packing. acs.orgmdpi.comaps.org

Chromatographic Techniques for Purity and Molecular Weight Analysis

Chromatographic methods are essential for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. moravek.com Using a reversed-phase column (such as C18), the compound can be separated from non-polar and polar impurities. The unique properties of fluorinated compounds can also be exploited by using specialized fluorinated stationary phases, which may offer different selectivity compared to traditional C18 columns. nih.govchromatographyonline.com

Gas Chromatography (GC) , given the volatility of the compound, can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification.

Gel Permeation Chromatography (GPC) is less common for small molecules but becomes relevant for analyzing polymeric derivatives of this compound, where it is used to determine molecular weight distribution.

Surface-Sensitive Techniques for Thin Films and Interfaces (e.g., XPS, ToF-SIMS)

When this compound is used to form self-assembled monolayers (SAMs), particularly on gold surfaces, surface-sensitive techniques are indispensable for characterizing the resulting thin film.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the atoms at the surface. uq.edu.au For a SAM of this compound on gold, XPS can confirm the presence of fluorine, carbon, and sulfur. High-resolution scans of the S 2p region can distinguish between unbound thiols (physisorbed) and the bound thiolate species (chemisorbed to the gold surface), which have binding energies around 163.5-164 eV and 162 eV, respectively. acs.orgnih.gov The C 1s spectrum can be deconvoluted to identify carbons in different environments (C-C, C-S, and C-F₂).

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers detailed molecular information from the outermost layer of the surface. It can detect the molecular ion of the adsorbed thiol, confirming that the molecule is intact on the surface. Analysis of the fragment ions provides further structural verification and can give insights into the orientation of the molecules within the monolayer. nih.gov

Table of Compound Names

Compound Name

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. For (4,4-Difluorocyclohexyl)methanethiol, methods like Density Functional Theory (DFT) would be employed to determine its most stable three-dimensional structure. These calculations would elucidate the preferred conformation of the difluorocyclohexane ring, which typically exists in a chair conformation. The orientation of the methanethiol (B179389) substituent, whether axial or equatorial, and its rotational preference would be key aspects of such a study.

The introduction of two fluorine atoms at the C4 position is expected to have a significant impact on the molecule's electronic structure. The high electronegativity of fluorine atoms would lead to a polarized C-F bond, influencing the electron distribution across the entire cyclohexane (B81311) ring and the methanethiol group. Quantum chemical calculations can quantify this effect by mapping the electrostatic potential surface, which highlights regions of positive and negative charge, and by calculating atomic charges and bond orders.

Table 1: Hypothetical Calculated Electronic Properties of this compound

Property Calculated Value Method
Dipole Moment Value DFT/B3LYP
HOMO Energy Value (eV) DFT/B3LYP
LUMO Energy Value (eV) DFT/B3LYP
C-S Bond Length Value (Å) DFT/B3LYP
S-H Bond Length Value (Å) DFT/B3LYP
C-F Bond Length Value (Å) DFT/B3LYP

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for exploring the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the reaction mechanism and predicting its feasibility. For instance, the thiol group (-SH) is known to participate in various reactions, such as nucleophilic addition, oxidation, and radical reactions.

Computational studies could model the deprotonation of the thiol to form the corresponding thiolate, a potent nucleophile. The reaction of this thiolate with electrophiles could then be investigated, calculating the activation energies to predict reaction rates. The influence of the difluorocyclohexyl group on the acidity of the thiol proton and the nucleophilicity of the thiolate could be a key focus, comparing it to non-fluorinated analogues like cyclohexylmethanethiol. Such studies would provide insights into how the electron-withdrawing fluorine atoms modulate the reactivity of the thiol functional group.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Building upon the modeling of reaction mechanisms, computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices, derived from the electronic structure calculations, can be used to forecast how the molecule will interact with other reagents.

In reactions where new stereocenters are formed, computational models can predict the stereochemical outcome. For example, in the addition of the thiol to a prochiral alkene, calculations can determine the energies of the different diastereomeric transition states, allowing for the prediction of which diastereomer will be the major product. The steric hindrance and electronic effects of the bulky and polar (4,4-Difluorocyclohexyl) group would be critical factors in these predictions. While specific computational studies on the stereochemical outcomes of reactions involving this compound are not documented, the principles of computational prediction remain a key area of theoretical investigation for fluorinated compounds in general.

Molecular Dynamics Simulations of Fluorinated Thiols in Complex Systems

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and dynamic processes.

An MD simulation of this compound in a solvent like water would reveal how the fluorinated ring and the thiol group interact with the surrounding solvent molecules. This can be used to predict properties like solubility and the preferred orientation of the molecule at interfaces. In the context of materials science or medicinal chemistry, MD simulations could model the interaction of this fluorinated thiol with surfaces or the active sites of proteins. The simulations would highlight the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these associations. Although specific MD studies on this compound are not available, the methodology is well-suited to explore its behavior in complex chemical and biological systems.

Table 2: Compound Names Mentioned

Compound Name
This compound

Emerging Research Directions and Future Perspectives

Innovations in Green Synthetic Chemistry for Fluorinated Thiols

There is currently no published research on green synthetic chemistry methods specifically for (4,4-Difluorocyclohexyl)methanethiol.

Development of Advanced Functional Materials Based on this compound Scaffolds

No studies have been found detailing the use of this compound in the development of advanced functional materials.

Exploration of Novel Catalytic Systems Utilizing Fluorinated Thiol Components

There is no available research on the use of this compound in novel catalytic systems.

Q & A

Q. Q1. What are the optimized synthetic routes for (4,4-difluorocyclohexyl)methanethiol, and how can intermediates be validated?

A1. A common approach involves fluorination of a cyclohexane precursor. For example, tert-butyl 4-oxocyclohexylcarbamate can be treated with diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms, followed by reduction and thiolation steps . Key intermediates (e.g., tert-butyl (4,4-difluorocyclohexyl)carbamate) should be characterized via 1H^1\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights of intermediates and the final product .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A2. Use a combination of 1H^1\text{H} NMR (to identify thiol proton signals near δ 1.2–1.8 ppm) and 19F^{19}\text{F} NMR (to confirm the presence of two equivalent fluorine atoms). Compare experimental HRMS data with theoretical values (e.g., molecular formula C7H12F2S\text{C}_7\text{H}_{12}\text{F}_2\text{S}, expected m/zm/z 166.07) . For advanced validation, X-ray crystallography or computational modeling (DFT) can resolve ambiguities in stereochemistry .

Q. Q3. What stability challenges arise during storage of this compound, and how can they be mitigated?

A3. Thiols are prone to oxidation. Store the compound under inert gas (N2_2 or Ar) at –20°C, with stabilizers like tris(2-carboxyethyl)phosphine (TCEP). Monitor degradation via HPLC or GC-MS over time. Fluorinated cyclohexyl groups enhance stability compared to non-fluorinated analogs, as fluorination reduces metabolic susceptibility .

Advanced Research Applications

Q. Q4. How does the 4,4-difluorocyclohexyl moiety influence binding interactions in protease inhibitors?

A4. The 4,4-difluorocyclohexyl group occupies hydrophobic pockets in enzyme active sites (e.g., SARS-CoV-2 3CL protease S4 subsite), as shown by X-ray crystallography. Its rigidity and fluorination improve binding affinity and selectivity by reducing entropic penalties and blocking metabolic oxidation . Compare analogs with mono- or non-fluorinated cyclohexyl groups to quantify fluorine’s impact on IC50_{50} values .

Q. Q5. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

A5. Molecular docking (e.g., AutoDock Vina) with crystal structures (PDB: 7VY8) can model interactions between the difluorocyclohexyl group and target proteins. MD simulations (>100 ns) assess conformational stability, while QSAR models trained on fluorinated cyclohexane datasets prioritize derivatives with optimal logP and polar surface area .

Q. Q6. How can metabolic stability of fluorinated thiols be evaluated in vitro?

A6. Use liver microsomal assays (human or rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance (Clint\text{Cl}_{\text{int}}). Fluorination typically reduces CYP450-mediated oxidation, as seen in analogs like (4,4-difluorocyclohexyl)methanol, which showed negligible degradation at 300 nM . Compare with non-fluorinated controls to isolate fluorine’s contribution .

Methodological Challenges and Solutions

Q. Q7. How should researchers address contradictory data between NMR and crystallography for fluorinated compounds?

A7. Discrepancies may arise from dynamic processes (e.g., chair flipping in cyclohexane rings). Use variable-temperature NMR to detect conformational exchange. If X-ray data (e.g., 2.0 Å resolution) show a fixed chair conformation, prioritize crystallographic results for rigid docking studies .

Q. Q8. What strategies optimize thiol-specific reactivity in fluorinated scaffolds?

A8. Protect the thiol group during synthesis (e.g., as a disulfide or trityl derivative) to prevent oxidation. For bioconjugation, use maleimide-thiol click chemistry at pH 6.5–7.5 to enhance specificity. Monitor reaction progress via Ellman’s assay (quantification of free thiols) .

Q. Q9. How does fluorine substitution impact lipophilicity and solubility?

A9. Fluorination increases logP (lipophilicity) but can paradoxically improve aqueous solubility due to reduced crystal lattice energy. Measure logP via shake-flask (octanol/water) and solubility via nephelometry. For (4,4-difluorocyclohexyl)methanol, logP = 1.1, while solubility in PBS is >10 mg/mL .

Q. Q10. What purification methods are effective for isolating this compound from byproducts?

A10. Use silica gel chromatography with hexane/ethyl acetate (4:1) for non-polar impurities. For thiol oxidation byproducts (e.g., disulfides), employ reverse-phase HPLC (C18 column, acetonitrile/water gradient). Confirm purity via GC-MS (retention time ~8.2 min) and elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.